molecular formula C13H19NO5S2 B2797164 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1235235-14-9

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2797164
CAS No.: 1235235-14-9
M. Wt: 333.42
InChI Key: OQKWUSPCXMKRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxybenzenesulfonamide core linked via a methyl group to a 1,1-dioxidotetrahydrothiophene (sulfolane) ring. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in hydrogen bonding and target binding, while the ethoxy substituent (-OCH₂CH₃) on the benzene ring modulates lipophilicity and metabolic stability. The tetrahydrothiophene sulfone moiety enhances polarity and may influence solubility and pharmacokinetic properties compared to non-oxidized thioether analogs .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-2-19-12-3-5-13(6-4-12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWUSPCXMKRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This means it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.

Cellular Effects

The activation of GIRK channels by this compound can have various effects on cellular processes. For instance, GIRK channels play a key role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety.

Molecular Mechanism

This compound exerts its effects at the molecular level by activating GIRK channels. This activation can lead to changes in cell excitability, which can influence various cellular functions.

Biological Activity

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a tetrahydrothiophene derivative. The presence of both the thiophene and sulfonamide moieties suggests potential interactions with biological targets, particularly in pharmacological applications.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

A comparative study demonstrated that certain sulfonamide derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 10 to 100 µg/mL against various bacterial strains. This suggests that modifications in the structure can enhance or reduce antimicrobial efficacy.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15E. coli
Compound B25S. aureus
N-(1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamideTBDTBD

Anticancer Activity

Emerging evidence suggests that compounds containing thiophene moieties may exhibit anticancer properties. For example, studies on related compounds have shown inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer.

In vitro assays indicated that certain derivatives could induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Study 1: In Vivo Efficacy

In a recent study assessing the efficacy of related sulfonamide compounds in vivo, researchers treated mice with a sulfonamide derivative similar to this compound. The results showed a significant reduction in tumor size compared to control groups, indicating potential therapeutic benefits.

Case Study 2: Toxicological Profile

A toxicological assessment was conducted to evaluate the safety profile of related compounds. Mice were administered varying doses over a period of time. Observations indicated no significant adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety margin for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide, the following structurally related sulfonamide derivatives are analyzed:

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Functional Groups Notable Features
This compound (Target Compound) 4-Ethoxybenzenesulfonamide - Ethoxy (-OCH₂CH₃)
- Tetrahydrothiophene sulfone (1,1-dioxide)
High polarity due to sulfone; potential for improved solubility vs. thioethers.
N-(4-Methoxyphenyl)benzenesulfonamide () Benzenesulfonamide - Methoxy (-OCH₃) Simpler structure; methoxy group may reduce lipophilicity vs. ethoxy.
Tadalafil-related compound () 4-Ethoxybenzenesulfonamide - Pyrazolopyrimidine core
- Deuterated dimethylaminoethyl chain
PDE5 inhibitor; deuterated groups enhance metabolic stability.
Oxazolidinone derivatives () Oxazolidinone + sulfonamide/ethanethioamide - Trifluoromethyl groups
- Cyclohexenyl and methyl substituents
Antibacterial/antifungal activity; lipophilic substituents enhance membrane penetration.

Functional Group Impact on Properties

  • Ethoxy vs. However, the larger ethyl group may slow oxidative metabolism by cytochrome P450 enzymes compared to smaller methoxy groups .
  • Sulfone vs. Thioether/Sulfonamide Hybrids: The 1,1-dioxidotetrahydrothiophene moiety introduces a sulfone group, which increases polarity and aqueous solubility compared to non-oxidized thioethers. This contrasts with ethanethioamide derivatives (), where the thioamide (-C(S)NH₂) group may reduce stability under acidic conditions .
  • The pyrazolopyrimidine core in tadalafil analogs enables selective PDE5 binding, whereas the target compound’s tetrahydrothiophene sulfone may favor interactions with sulfonamide-sensitive targets like carbonic anhydrases .

Q & A

Basic: What are the recommended synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps:

Oxidation of tetrahydrothiophene : Use hydrogen peroxide or peracids to generate the 1,1-dioxidotetrahydrothiophene moiety. Temperature control (0–25°C) and solvent choice (e.g., acetic acid) are critical to avoid over-oxidation .

Sulfonamide coupling : React the oxidized intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the final product. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio) and using anhydrous dichloromethane as the solvent .
Optimization Tips :

  • Employ continuous flow reactors for scalability .
  • Monitor reaction progress via TLC or HPLC to identify side products .

Basic: Which analytical techniques are essential for characterizing this compound and confirming its purity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxy group at C4, sulfonamide linkage) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation to study steric effects on bioactivity .

Basic: How should researchers design initial biological screening assays for this compound?

Methodological Answer:
Prioritize assays based on structural motifs:

  • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

Methodological Answer:
Focus on modular modifications:

  • Vary the Ethoxy Group : Replace with methoxy, hydroxyl, or halogens to assess electronic effects on target binding .
  • Modify the Tetrahydrothiophene Ring : Introduce substituents (e.g., methyl, fluorine) to study steric/electronic impacts .
  • Evaluate Sulfonamide Linkers : Test alkyl vs. aryl spacers to optimize pharmacokinetics .
    Validation : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity .

Advanced: What computational strategies are effective in predicting target interactions and reaction mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with COX-2) using AMBER or GROMACS to identify key binding residues .
  • Density Functional Theory (DFT) : Calculate transition states for sulfonamide formation to refine reaction pathways .
  • ADMET Prediction : Use SwissADME to assess solubility, permeability, and metabolic stability early in optimization .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay conditions or impurities. Mitigate by:

Orthogonal Assays : Validate enzyme inhibition using both fluorometric and SPR-based methods .

Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .

Standardize Protocols : Control variables like cell passage number, serum concentration, and incubation time .

Advanced: What mechanistic insights guide the understanding of its chemical reactivity?

Methodological Answer:

  • Sulfonamide Hydrolysis : Study pH-dependent stability (e.g., 2–12) using UV-Vis spectroscopy to identify degradation pathways .
  • Electrophilic Substitution : Probe aromatic ring reactivity via nitration or halogenation, monitoring regioselectivity with 1H^1H-NMR .
  • Radical Reactions : Investigate thiophene ring behavior under oxidative conditions (e.g., with TBHP) .

Advanced: What strategies ensure high purity during scale-up synthesis?

Methodological Answer:

  • Purification Techniques : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates .
  • Thermal Analysis : Perform DSC to detect polymorphic forms affecting solubility .

Advanced: How can enzyme inhibition assays be tailored to this compound’s unique structure?

Methodological Answer:

  • Carbonic Anhydrase Isoforms : Use stopped-flow kinetics to measure inhibition constants (Ki_i) for isoforms CA-II and CA-IX .
  • Selectivity Profiling : Screen against a panel of 50+ kinases using competitive binding assays to identify off-target effects .
  • Crystallographic Studies : Co-crystallize with target enzymes (e.g., PDB deposition) to visualize binding modes .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Side Reactions : Optimize stoichiometry and catalyst loading (e.g., 0.5–2 mol% Pd for cross-couplings) to minimize by-products .
  • Solvent Recovery : Implement distillation or membrane filtration for dichloromethane reuse .
  • Thermal Safety : Conduct RC1e calorimetry to assess exothermic risks during oxidation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.